4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
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Overview
Description
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a compound that features a trifluoromethyl group, a dimethylamino group, and a pyrimidinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pyrimidinyl ring provides a rigid framework that can interact with various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile: shares similarities with other trifluoromethyl-containing compounds such as sorafenib and other FDA-approved drugs that feature the trifluoromethyl group.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the trifluoromethyl and dimethylamino groups, along with the pyrimidinyl ring, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-21(2)13-19-11(14(15,16)17)7-12(20-13)22-10-5-3-9(8-18)4-6-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSVBORTLYKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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